Cas no 167690-03-1 (1H-1,4-Benzodiazepine-2,5-dione,4-(1,1-dimethylethyl)-3,4-dihydro-7,9-dimethyl-)

167690-03-1 structure
Product name:1H-1,4-Benzodiazepine-2,5-dione,4-(1,1-dimethylethyl)-3,4-dihydro-7,9-dimethyl-
1H-1,4-Benzodiazepine-2,5-dione,4-(1,1-dimethylethyl)-3,4-dihydro-7,9-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,4-Benzodiazepine-2,5-dione,4-(1,1-dimethylethyl)-3,4-dihydro-7,9-dimethyl-
- 4-tert-butyl-7,9-dimethyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione
- 1H-1,4-Benzodiazepine-2,5-dione, 4-(1,1-dimethylethyl)-3,4-dihydro-7,9-dimethyl-
- 167690-03-1
- DTXSID00168356
- SCHEMBL9266915
-
- Inchi: InChI=1S/C15H20N2O2/c1-9-6-10(2)13-11(7-9)14(19)17(15(3,4)5)8-12(18)16-13/h6-7H,8H2,1-5H3,(H,16,18)
- InChI Key: HRTMCMYSZUPKMK-UHFFFAOYSA-N
- SMILES: CC1=CC(C)=C2NC(CN(C(=O)C2=C1)C(C)(C)C)=O
Computed Properties
- Exact Mass: 260.1526
- Monoisotopic Mass: 260.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.117
- Boiling Point: 465.8°C at 760 mmHg
- Flash Point: 235.5°C
- Refractive Index: 1.543
- PSA: 49.41
1H-1,4-Benzodiazepine-2,5-dione,4-(1,1-dimethylethyl)-3,4-dihydro-7,9-dimethyl- Related Literature
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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